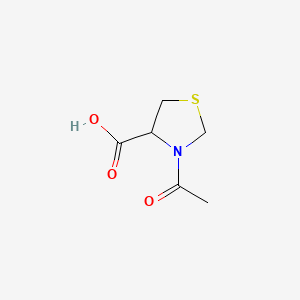

Folcisteine

Übersicht

Beschreibung

Folcisteine, also known as 3-Acetylthiazolidine-4-carboxylic acid, is a compound with the molecular formula C6H9NO3S. It is a derivative of thiazolidine and is known for its applications in various fields, including agriculture and medicine. This compound is recognized for its role as a plant growth regulator and its potential therapeutic properties.

Wirkmechanismus

- Specifically, it modulates the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD), which play crucial roles in neutralizing ROS and maintaining cellular homeostasis .

- Synergistic Effects : When combined with other regulators (e.g., sodium salicylate), folcisteine’s efficacy is enhanced, resulting in better outcomes .

Target of Action

Mode of Action

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

It is known that this compound is a plant growth regulator

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Folcistein kann durch eine Reaktion von Cystein (Hydrochlorid) und Formaldehyd (Paraformaldehyd) synthetisiert werden, gefolgt von einer Acetylierungsreaktion unter Verwendung von Essigsäureanhydrid oder Acetylchlorid. Die Reaktionsbedingungen beinhalten typischerweise Rühren bei Raumtemperatur für 1 bis 3 Stunden, gefolgt von Filtration, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Folcistein folgt einem ähnlichen Syntheseweg, ist jedoch für höhere Ausbeute und Effizienz optimiert. Der Prozess beinhaltet die Reaktion von L-Cystein mit einer 37%igen wässrigen Formaldehydlösung zur Bildung von L-Thioprolin, das anschließend acetyliert wird, um Folcistein zu erzeugen. Dieses Verfahren gewährleistet eine hohe Ausbeute und eine gute Kristallform des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen: Folcistein unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Folcistein kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Es kann reduziert werden, um Disulfidbrücken aufzubrechen.

Substitution: Folcistein kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol.

Substitution: Verschiedene Nucleophile unter sauren oder basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Disulfiden führen, während die Reduktion zu Thiolen führen kann.

Wissenschaftliche Forschungsanwendungen

Folcistein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reaktant bei der Synthese von cyclischen N-Acyl-α-Aminosäuren verwendet.

Biologie: Wird auf seine Rolle bei der Linderung von Salzstress bei Pflanzen untersucht, insbesondere bei Weizen.

Medizin: Wird auf seine potenziellen schützenden Wirkungen gegen Myokardischämie und seine Rolle als pharmazeutischer Zwischenstoff untersucht.

Industrie: Wird als Pflanzenwachstumsregulator eingesetzt, um die Ernteerträge und die Qualität zu verbessern.

5. Wirkmechanismus

Folcistein entfaltet seine Wirkung über verschiedene Mechanismen:

Antioxidative Aktivität: Es verstärkt die Aktivität von antioxidativen Enzymen wie Superoxiddismutase, Katalase und Peroxidase und reduziert den oxidativen Stress in Pflanzen.

Regulation reaktiver Sauerstoffspezies: Folcistein reduziert die Spiegel von Wasserstoffperoxid und Superoxidanion und schützt so Zellen vor oxidativem Schaden.

Wachstumsregulation: In Pflanzen fördert Folcistein das Wachstum, indem es die Nährstoffaufnahme und -verwertung verbessert, die Photosynthese steigert und Zellmembranen unter Stressbedingungen stabilisiert.

Vergleich Mit ähnlichen Verbindungen

Folcistein ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und funktionellen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

N-Acetylcystein: Bekannt für seine antioxidativen Eigenschaften und die Anwendung bei der Behandlung von Acetaminophen-Überdosierungen.

Thiazolidin-4-carbonsäure: Teilt eine ähnliche Thiazolidinringstruktur, fehlt aber die Acetylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Prolin-Derivate: Andere Derivate von Prolin, wie N-Acetylprolin, haben unterschiedliche Anwendungen und Wirkmechanismen.

Folcistein zeichnet sich durch seine kombinierten Eigenschaften von Wachstumsregulation und antioxidativer Aktivität aus, was es sowohl in der landwirtschaftlichen als auch in der medizinischen Forschung wertvoll macht .

Eigenschaften

IUPAC Name |

3-acetyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863483 | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5025-82-1 | |

| Record name | N-Acetyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5025-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5025-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological effects of Folcisteine in irradiated organisms?

A1: Research suggests that this compound exhibits radioprotective properties. In a study on rats, pre-treatment with this compound before exposure to 700 rads of ionizing radiation led to a better protective effect compared to other tested substances. [] This protection was observed in the context of collagen metabolism, where this compound mitigated the radiation-induced reductions in various collagen fractions. []

Q2: Does this compound influence agricultural yield, and if so, are there specific examples?

A2: While the exact mechanisms are not fully elucidated in the provided abstracts, there is evidence suggesting that this compound can impact crop yield. For example, studies investigated its effects on "jira" eggplant (Solanum melongena L.) [] and "Ben Shemen" onion (Allium cepa L.) [] yields. Additionally, research explored the influence of this compound on egg fertility and chick growth rates. [] Further research is needed to determine the specific mechanisms and optimal conditions for these observed effects.

Q3: Beyond radiation protection and agricultural applications, are there other areas where this compound demonstrates biological activity?

A3: Research indicates that this compound might play a role in mitigating salt stress in plants. One study investigated its physiological mechanisms in alleviating salt stress in wheat seedlings. [] This finding suggests a potential for this compound in developing strategies for crops facing saline conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)